4-Hydrazinylpyridine-2-carbonitrile

Description

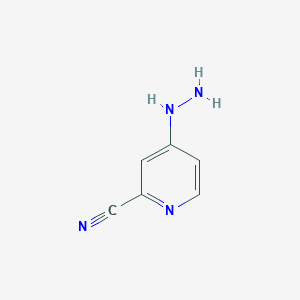

4-Hydrazinylpyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a hydrazinyl group at the 4-position and a nitrile group at the 2-position.

Properties

Molecular Formula |

C6H6N4 |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

4-hydrazinylpyridine-2-carbonitrile |

InChI |

InChI=1S/C6H6N4/c7-4-6-3-5(10-8)1-2-9-6/h1-3H,8H2,(H,9,10) |

InChI Key |

VIINIJVRRMMJNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1NN)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridinecarbonitriles with Hydrazinyl Derivatives

- 4-(Hydrazinylmethyl)pyridine-2-carbonitrile (PubChem CID: Not Specified): This analog replaces the hydrazinyl group with a hydrazinylmethyl substituent at the 4-position. The additional methylene spacer increases molecular weight and may enhance hydrophilicity compared to 4-Hydrazinylpyridine-2-carbonitrile.

Pyrimidinecarbonitriles with Thiazole/Aminophenyl Substituents

- 2-((3-Hydroxyphenyl)amino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3, ): Synthesized via guanidine cyclization, this pyrimidine derivative exhibits a thiazole ring and a 3-hydroxyphenylamino group. Key differences include: Yield: 18%, significantly lower than hydrazinylpyridine derivatives (e.g., ~70–80% for benzylidinehydrazinylpyrimidines in ) . Melting Point: 242–243°C, suggesting higher crystallinity due to hydrogen bonding from the hydroxyl group .

Pyridine Derivatives with Piperazinyl Groups

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () :

Characterized by single-crystal X-ray diffraction, this compound features a methylpiperazinyl group and a thiophenyl substituent. The piperazine ring enhances solubility in polar solvents, while the thiophene contributes to π-stacking interactions. Such structural complexity contrasts with the simpler this compound, which lacks extended aromatic systems .- 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (): This pyrimidine derivative has a methoxyphenyl group and a methylpiperazino substituent. Predicted properties include a high boiling point (542.7°C) and moderate pKa (6.63), indicating thermal stability and pH-dependent solubility .

Pyrazole-Derived Pyridinecarbonitriles

- 3-Amino-6-methylpyridine-2-carbonitriles (): Synthesized via cyclization of pyrazol-4-ylmethylene malononitrile with acetone and ammonium acetate, these compounds feature amino and methyl substituents. The amino group at the 3-position introduces basicity, differing from the hydrazinyl group’s nucleophilic character in this compound .

Key Findings and Implications

- Reactivity: The hydrazinyl group in this compound offers superior nucleophilicity compared to amino or piperazinyl groups in analogs, enabling selective modifications .

- Solubility : Piperazinyl and hydrazinylmethyl substituents improve aqueous solubility, whereas thiazole and thiophene groups enhance lipophilicity .

- Yield Challenges : Thiazole-containing pyrimidines exhibit lower yields (e.g., 18%), likely due to steric hindrance or intermediate instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.